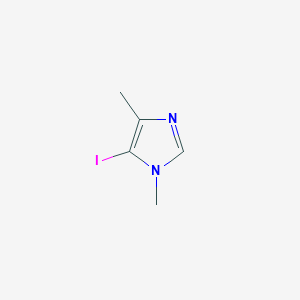

5-iodo-1,4-dimethyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Iodo-1,4-dimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of iodine and methyl groups in this compound makes it a valuable compound in various chemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1,4-dimethyl-1H-imidazole typically involves the iodination of 1,4-dimethylimidazole. One common method includes dissolving 1,4-dimethylimidazole in a solvent such as dichloromethane, followed by the addition of sodium iodide and a catalyst like copper(I) chloride. The reaction proceeds under mild conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Substitution Reactions

The iodine atom at position 5 acts as a leaving group, facilitating nucleophilic substitution. Common reagents and reaction conditions include:

| Reagent | Conditions | Product |

|---|---|---|

| Sodium azide | Polar solvent (e.g., DMSO, ethanol) | 5-azido-1,4-dimethyl-1H-imidazole |

| Potassium thiocyanate | Aqueous or alcoholic medium | 5-thiocyanato-1,4-dimethyl-1H-imidazole |

| Sodium methoxide | Methanol, reflux | 5-methoxy-1,4-dimethyl-1H-imidazole |

These reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-deficient imidazole ring facilitates attack by nucleophiles.

Reduction Reactions

The imidazole ring undergoes reduction under specific conditions to form imidazolines:

| Reducing Agent | Solvent | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | THF, 0°C to rt | 5-iodo-1,4-dimethyl-1H-imidazoline |

| Sodium borohydride (NaBH₄) | Ethanol, reflux | Partial reduction (ring saturation) |

The reaction conditions depend on the reducing agent’s strength and solvent choice.

Transition-Metal-Catalyzed Reactions

Transition metals like copper (Cu) enable coupling or cyclization reactions involving the iodine atom. For example:

-

Cu(I)-catalyzed transannulation : The iodine atom may participate in oxidative coupling or radical-mediated steps to form fused heterocycles (e.g., imidazo[1,5-a]pyridines) .

-

Radical intermediates : Under Cu(I) catalysis, homolytic cleavage of the C–I bond may generate iminyl radicals, facilitating intramolecular cyclization .

These processes are critical for synthesizing complex heterocyclic frameworks.

Dehalogenation

Selective removal of the iodine atom is achievable using reductive agents:

| Reagent | Solvent | Product |

|---|---|---|

| Sodium sulfite (Na₂SO₃) | Water/ethanol mix | 1,4-dimethyl-1H-imidazole |

| Potassium hydrogen sulfite (KHSO₃) | DMF/THF | Partially dehalogenated derivatives |

The reaction typically involves single-electron transfer (SET) or hydride abstraction, depending on the reducing agent’s nature .

Analytical Characterization

Key analytical data for identification include:

| Technique | Observation |

|---|---|

| ¹H NMR | δ ~12.11 ppm (s, 1H, NH proton), δ ~7.65 ppm (s, 1H, aromatic proton) |

| GC-MS | Molecular ion peak at m/z ~218 ([M]+), consistent with the molecular formula |

Mechanistic Insights

-

Substitution : Proceeds via concerted or stepwise nucleophilic attack , influenced by the imidazole ring’s electron-withdrawing effects.

-

Reduction : Dependent on the reducing agent’s ability to donate electrons to the aromatic ring.

-

Copper catalysis : Involves radical intermediates (e.g., iminyl radicals) or Cu(III) species that facilitate oxidative coupling .

This comprehensive analysis highlights the versatility of 5-iodo-1,4-dimethyl-1H-imidazole in organic synthesis, supported by diverse reactivity patterns and analytical validation.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Iodo-1,4-dimethyl-1H-imidazole has shown promise in medicinal chemistry, particularly due to its biological activity as an imidazole derivative. Imidazole compounds are known for their ability to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

Research indicates that imidazole derivatives can exhibit significant anticancer properties. For instance, compounds functionalized with imidazole rings have been shown to inhibit the growth of cancer cells effectively. A study demonstrated that a related imidazole compound surpassed traditional chemotherapeutics like cisplatin in treating certain cancer cell lines, indicating the potential of this compound in developing more effective anticancer agents .

Antibacterial and Antifungal Properties

Imidazole derivatives are also recognized for their antibacterial and antifungal activities. The presence of iodine in this compound may enhance its reactivity towards microbial targets, potentially leading to the development of novel antimicrobial agents .

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry due to its electrophilic nature imparted by the iodine atom and the aldehyde functional group.

Synthesis of Complex Molecules

This compound can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions. Its ability to form stable intermediates makes it a valuable reagent in multi-step synthesis processes .

Supramolecular Chemistry

The compound's structural features allow it to participate in supramolecular chemistry, forming complexes with other molecules through noncovalent interactions. These complexes can be utilized for drug delivery systems or as imaging agents in biomedical applications .

Material Science Applications

In material science, this compound can be employed as a precursor for developing advanced materials due to its unique chemical properties.

Catalysis

The compound has been explored as a ligand in catalytic systems, enhancing reaction rates and selectivity for various chemical transformations . Its ability to coordinate with metal centers can lead to the development of efficient catalysts for organic reactions.

Polymer Chemistry

Incorporating this compound into polymer matrices can improve the physical properties of the resulting materials. Research into polymer composites featuring imidazole derivatives suggests enhanced thermal stability and mechanical strength .

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of 5-iodo-1,4-dimethyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The iodine atom can play a crucial role in binding to active sites or facilitating the compound’s entry into cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Iodo-1-methyl-1H-imidazole

- 5-Iodo-4-methyl-1H-imidazole

- 2-Iodo-4-methyl-1H-imidazole

Uniqueness

5-Iodo-1,4-dimethyl-1H-imidazole is unique due to the specific positioning of its iodine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications where precise molecular interactions are required .

Activité Biologique

5-Iodo-1,4-dimethyl-1H-imidazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring with iodine and two methyl groups at the 1 and 4 positions. The presence of the iodine atom enhances its electrophilic nature, which may contribute to its biological interactions. The chemical formula for this compound is C5H7IN2, indicating a molecular weight of approximately 210.02 g/mol.

Imidazole derivatives like this compound can interact with various biological targets, including enzymes and receptors. The mode of action often involves:

- Inhibition of Enzymes : Some imidazoles inhibit nitric oxide synthase, affecting pathways related to inflammation and neurodegenerative diseases.

- Binding Affinity : The halogen substituent (iodine) can influence the binding affinity to biological targets, enhancing selectivity in therapeutic applications.

Antimicrobial Properties

Research indicates that imidazole derivatives possess antimicrobial and antifungal properties. For instance, studies on structurally similar compounds have shown effectiveness against various pathogens:

| Compound Name | Activity | Reference |

|---|---|---|

| 5-Iodo-1-methyl-1H-imidazole | Antifungal | |

| Imidazol-5-one derivatives | HIV-1 reverse transcriptase inhibitors | |

| Various imidazoles | Antibacterial |

Antidepressant Potential

Recent studies have explored the role of imidazole derivatives in modulating serotonergic systems for depression treatment. The structure–activity relationship (SAR) of these compounds suggests that modifications can enhance their antidepressant efficacy .

Case Studies

- Antiviral Activity : A study synthesized a series of imidazol-5-one derivatives that exhibited significant inhibition of HIV-1 reverse transcriptase, indicating potential for antiviral drug development .

- Cancer Research : Imidazole-based compounds have been investigated for their ability to target insulin-linked cancer cells and modulate pathways involved in tumor growth .

- Enzyme Inhibition : Specific imidazoles have been shown to inhibit enzymes critical in inflammatory processes, suggesting therapeutic applications in conditions like arthritis and neurodegeneration.

Pharmacokinetics

The pharmacokinetic properties of this compound can vary based on its structure. Key aspects include:

- Absorption : The compound's lipophilicity may influence its absorption rates.

- Distribution : Its ability to cross biological membranes is crucial for efficacy.

- Metabolism : Metabolic pathways will determine the duration of action and potential toxicity.

Propriétés

IUPAC Name |

5-iodo-1,4-dimethylimidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAGFVZJXHPTDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.